An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile
An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, 2-Amino-4-methoxythiazole-5-carbonitrile, suggests a disconnection strategy based on the Hantzsch thiazole synthesis. The thiazole ring can be constructed from a three-carbon electrophilic component and a thioamide-containing nucleophile. This leads to two key starting materials: cyanothioacetamide and a halogenated β-methoxy α,β-unsaturated nitrile.
Caption: Retrosynthetic analysis of 2-Amino-4-methoxythiazole-5-carbonitrile.
Proposed Synthesis Pathway
The proposed forward synthesis involves a two-step process:
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Step 1: Synthesis of the Key Intermediate, 2-Chloro-3-methoxyacrylonitrile. This electrophilic component is synthesized from commercially available 3-methoxyacrylonitrile via an electrophilic substitution reaction.
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Step 2: Hantzsch Thiazole Synthesis. The target molecule is formed through the condensation and cyclization of 2-chloro-3-methoxyacrylonitrile with cyanothioacetamide.
Caption: Proposed two-step synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-methoxyacrylonitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methoxyacrylonitrile | 83.09 | 8.31 g | 0.10 |
| N-Chlorosuccinimide (NCS) | 133.53 | 14.02 g | 0.105 |
| Acetonitrile (ACN) | 41.05 | 100 mL | - |
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyacrylonitrile (8.31 g, 0.10 mol) and acetonitrile (100 mL).
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Add N-chlorosuccinimide (14.02 g, 0.105 mol) to the solution.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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After completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Remove the acetonitrile under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation to yield 2-chloro-3-methoxyacrylonitrile as a colorless to pale yellow liquid.
Step 2: Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-3-methoxyacrylonitrile | 117.53 | 11.75 g | 0.10 |
| Cyanothioacetamide | 100.14 | 10.01 g | 0.10 |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 32.4 mL | 0.10 |
| Ethanol (EtOH) | 46.07 | 150 mL | - |
Procedure:
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In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve cyanothioacetamide (10.01 g, 0.10 mol) in ethanol (100 mL).
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Slowly add the sodium ethoxide solution (32.4 mL, 0.10 mol) to the flask while stirring.
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Dissolve 2-chloro-3-methoxyacrylonitrile (11.75 g, 0.10 mol) in ethanol (50 mL) and add it dropwise to the reaction mixture over 30 minutes.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Neutralize the mixture with a dilute solution of acetic acid in water.
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The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
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The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 2-Amino-4-methoxythiazole-5-carbonitrile.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis. Yields are estimated based on similar reactions reported in the literature.
| Step | Product | Starting Material | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 2-Chloro-3-methoxyacrylonitrile | 3-Methoxyacrylonitrile | 1 : 1.05 (NCS) | ACN | Reflux (~82) | 4-6 | 70-80 |
| 2 | 2-Amino-4-methoxythiazole-5-carbonitrile | 2-Chloro-3-methoxyacrylonitrile | 1 : 1 | EtOH | Reflux (~78) | 8-12 | 60-75 |
Reaction Mechanism
The formation of the 2-aminothiazole ring proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and aromatization.
Caption: Proposed reaction mechanism for the Hantzsch thiazole synthesis.
Safety Precautions
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All manipulations should be carried out in a well-ventilated fume hood.
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Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
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N-Chlorosuccinimide is a corrosive solid. Handle with care.
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Cyanothioacetamide is toxic. Avoid inhalation and skin contact.
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Sodium ethoxide is a strong base and is flammable. Handle under an inert atmosphere if possible.
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Organic solvents are flammable. Avoid open flames.
This guide provides a comprehensive and technically sound pathway for the synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile. Researchers are encouraged to adapt and optimize the proposed conditions based on their experimental observations.
